2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: is a complex organic compound often studied in the fields of medicinal chemistry and pharmaceutical research. This compound features prominently in the development of potential therapeutic agents due to its intriguing chemical structure and biological properties.
Mechanism of Action
Mode of Action
It has been observed that due to the characteristics of excited state intramolecular proton transfer (esipt), the ligand exhibits green emission in solution and solid films . After coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Biochemical Analysis
Biochemical Properties
The compound interacts with Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a pivotal role as a negative regulator of insulin and leptin signaling . The interaction between 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide and PTP1B is characterized by the compound’s ability to inhibit the activity of the enzyme .
Cellular Effects
This compound influences cell function by modulating insulin and leptin signaling pathways . By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, hormones that are crucial for regulating glucose and fat metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the catalytic and second aryl binding site of PTP1B . This binding interaction results in the inhibition of PTP1B, leading to enhanced insulin and leptin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has shown good PTP1B inhibitory activity with an IC50 value of 11.17 μM . The compound also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The compound has shown good anti-hyperglycemic efficacy at certain dosages in streptozotocin-induced diabetic Wistar rats .
Metabolic Pathways
The compound is involved in the metabolic pathways related to glucose and fat metabolism . By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, thereby influencing these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves a multistep synthesis, starting from commercially available precursors. The synthetic route involves:
Formation of the benzo[d]thiazole ring: : This can be achieved via cyclization reactions using o-aminothiophenol and a suitable acid chloride.
Introduction of the acetamide group: : A subsequent reaction with 2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylamine in the presence of an appropriate coupling reagent, such as EDC or DCC, forms the desired amide bond under mild conditions.
Industrial Production Methods
Large-scale production mirrors lab-scale synthesis, albeit optimized for higher yields and purity. Techniques like continuous flow chemistry may be employed to enhance reaction efficiency and scalability. Solvent recycling and advanced purification techniques, such as chromatography or recrystallization, are crucial for maintaining compound integrity in industrial settings.
Chemical Reactions Analysis
2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: undergoes several notable reactions:
Oxidation: : Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide can lead to the formation of sulfoxides or sulfones.
Reduction: : Reductive agents, such as lithium aluminum hydride, can reduce the amide group to an amine, altering the compound's biological activity.
Substitution: : Electrophilic or nucleophilic substitution reactions on the benzo[d]thiazole ring can introduce various functional groups, which could modulate its reactivity and interactions.
Common reagents include halogenating agents for substitution reactions and strong acids or bases to catalyze other transformations. The major products depend on the nature of the reaction, with oxidized derivatives and substituted analogs being particularly common.
Scientific Research Applications
2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: is notable for its diverse applications across several scientific fields:
Chemistry: : As a building block for more complex molecules, this compound serves as a valuable tool in synthetic organic chemistry.
Biology: : Studies often investigate its interactions with various biomolecules, probing its potential as an enzyme inhibitor or ligand for specific receptors.
Medicine: : Preliminary research suggests that it may have therapeutic potential, possibly acting as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: : Beyond the lab, its derivatives could find use in material sciences for developing new polymers or as intermediates in the production of specialty chemicals.
Comparison with Similar Compounds
When compared to similar compounds, 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide stands out due to its unique structural features and reactivity. Comparable compounds include:
2-(benzo[d]thiazol-2-ylthio)-N-phenylacetamide: : Lacks the pyridazinone moiety, which may alter its biological activity.
N-(2-benzothiazolyl)-2-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide: : Exhibits different substitution patterns impacting its reactivity and application.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S2/c24-17-10-9-14(22-23-17)12-5-1-2-6-13(12)20-18(25)11-26-19-21-15-7-3-4-8-16(15)27-19/h1-10H,11H2,(H,20,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVAXIZTWBQAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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